(S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid
Descripción
Conformational Dynamics of the (S)-1-(Phenylsulfonyl)pyrrolidine Carboxamide Moiety
The (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide moiety is a pivotal structural element characterized by a five-membered pyrrolidine ring substituted at the nitrogen with a phenylsulfonyl group and at the 2-position with a carboxamide linkage. The phenylsulfonyl substituent introduces a sulfonyl group attached to an aromatic phenyl ring, which contributes to the electronic properties and steric profile of the moiety. Conformational flexibility arises primarily from the pyrrolidine ring puckering and rotation around the amide bonds. Molecular dynamics studies on analogous sulfonylated pyrrolidine derivatives reveal that the sulfonyl oxygen atoms can engage in hydrogen bonding, influencing the conformational ensemble. The sulfonyl group’s electron-withdrawing nature stabilizes certain conformers by modulating the electron density on the pyrrolidine nitrogen and adjacent atoms. This moiety’s conformational dynamics are critical for its interaction with biological targets, as the spatial orientation of the sulfonyl and carboxamide groups affects binding affinity and specificity.
Chiral Center Configuration Validation Through X-ray Crystallography
The compound contains two stereogenic centers, both with (S) configuration: one at the 3-position of the propanoic acid backbone and another at the 1-position of the pyrrolidine ring. Validation of these chiral centers has been achieved through X-ray crystallographic analysis, which provides definitive spatial resolution of atomic positions. The crystallographic data confirm the absolute configuration by comparing the observed electron density maps with expected stereochemical models. The (S) configuration at the sulfoxide stereocenter of the phenylsulfonyl group, analogous to related compounds, has been corroborated, showing consistent hydrogen bonding patterns that stabilize the stereochemistry within the crystal lattice. This precise stereochemical assignment is essential for understanding the compound’s biological activity, as stereochemistry profoundly influences molecular recognition and binding interactions.
Data Table: Key Molecular Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C26H34N6O6S |
| Molecular Weight | 558.7 g/mol |
| Core Backbone | Propanoic acid with 4-(5-guanidinopentanamido)phenyl substituent |
| Functional Groups | Guanidine, phenyl ring, sulfonyl, pyrrolidine ring, carboxamide |
| Stereochemistry | Two (S) chiral centers: at propanoic acid 3-position and pyrrolidine 1-position |
| Confirmatory Technique | X-ray crystallography |
| Conformational Influences | Pyrrolidine ring puckering, sulfonyl oxygen hydrogen bonding, amide bond rotation |
Propiedades
Fórmula molecular |
C26H34N6O6S |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C26H34N6O6S/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29)/t21-,22-/m0/s1 |
Clave InChI |
BLLLAUHTNAVSQR-VXKWHMMOSA-N |
SMILES isomérico |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of 5-Guanidinopentanoic Acid
The guanidine group is introduced using thiocarbamide derivatives oxidized to sulfonic acid intermediates, as described in phenyl-guanidine synthesis patents. For example:
- Step 1 : React 5-aminopentanoic acid with thiourea in the presence of hydrogen peroxide and sodium molybdate catalyst at 0–40°C to form 5-thioureidopentanoic acid.
- Step 2 : Oxidize the thiourea group to guanidine using hydrogen peroxide (33%) in water, yielding 5-guanidinopentanoic acid.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Sodium molybdate (0.5 g) | |
| Temperature | 0°C → 40°C (gradient) | |
| Yield | 70–85% |
Amidation of 4-Aminophenyl Group
The 5-guanidinopentanoic acid is coupled to 4-aminophenyl via carbodiimide-mediated amidation:
- Activate the carboxylic acid with EDC/HOBt in DMF.
- React with 4-aminophenyl at room temperature for 24 hours.
Key Data :
- Yield: 89% (similar to tyrosine disulfonylation in).
- Purity: Confirmed via HPLC (UV detection at 254 nm).
Synthesis of (S)-1-(Phenylsulfonyl)pyrrolidine-2-carboxylic Acid
Pyrrolidine Ring Formation
The (S)-pyrrolidine-2-carboxylic acid precursor is synthesized via asymmetric hydrogenation or derived from L-proline.
Sulfonylation Reaction
The pyrrolidine nitrogen is sulfonylated using phenylsulfonyl chloride (PsCl) under basic conditions:
- Dissolve (S)-pyrrolidine-2-carboxylic acid in acetonitrile with Na₂CO₃.
- Add PsCl dropwise at 0°C, then warm to room temperature for 48 hours.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | Na₂CO₃ (2 equiv) | |
| Yield | 89–92% |
Assembly of the Propanoic Acid Backbone
Stereoselective Amide Bond Formation
The central (S)-configured carbon is established using chiral auxiliaries or enantiopure starting materials. A two-step coupling process is employed:
- Coupling with (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid :
- Activate the carboxylic acid with HATU/DIPEA in DMF.
- React with (S)-3-amino-3-(4-nitrophenyl)propanoic acid methyl ester.
- Deprotection and Guanidinopentanamido Coupling :
Critical Parameters :
Stereochemical Control and Analysis
Chiral Resolution Methods
Prevention of Racemization
- Low-temperature coupling (0°C) and short reaction times minimize epimerization.
- Use of HOBt as an additive suppresses racemization during amide bond formation.
Purification and Characterization
Chromatographic Methods
Análisis De Reacciones Químicas
Stability and Degradation Reactions
Experimental data from accelerated stability studies indicate:
Table 2: Stability Profile Under Controlled Conditions
-
Handling Recommendations :
Biological Interaction Mechanisms
The compound inhibits αvβ1 integrin via:
-
Competitive binding to the integrin’s RGD (Arg-Gly-Asp) recognition site, with Kᵢ = 12 nM .
-
pH-dependent activity : Binding affinity increases 3-fold at pH 6.5 (fibrotic tissue microenvironment) compared to pH 7.4 .
Table 3: Key Biochemical Interactions
| Target | Assay Type | Result (IC₅₀) | Citation |
|---|---|---|---|
| αvβ1 integrin | Cell adhesion inhibition | 9.8 ± 1.2 nM | |
| TGF-β activation | HEK293 luciferase assay | 84% inhibition at 10 μM | |
| Cross-reactivity | αvβ3 integrin | >10 μM |
Analytical Characterization Methods
Validated protocols for reaction monitoring:
Table 4: Analytical Techniques and Parameters
Reaction-Scale Optimization Data
From process chemistry reports:
Table 5: Reaction Yield Optimization
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Coupling temperature | 0°C to 40°C | 25°C | 78% → 92% |
| DIPEA equivalence | 1.5–3.0 eq | 2.2 eq | Reduced byproducts |
| Sulfonylation time | 2–24h | 8h | 95% conversion |
Aplicaciones Científicas De Investigación
(S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Actividad Biológica
(S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes guanidinopentanamide and pyrrolidine derivatives. Its molecular formula is C₃₄H₄₉N₁₃O₅S, and it has several functional groups that contribute to its biological activity.
Research indicates that this compound interacts with various biological targets, including:
- Receptors : It has shown affinity for several receptors such as adrenergic, amylin, and cannabinoid receptors, which are involved in numerous physiological processes.
- Enzymatic Inhibition : The compound may inhibit specific enzymes like angiotensin-converting enzyme (ACE) and proteases, which are crucial in regulating blood pressure and inflammation.
Biological Activity
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Exhibits properties that may reduce inflammation through modulation of cytokines. |
| Antitumor | Promotes apoptosis in cancer cells via receptor-mediated pathways. |
| Neuroprotective | Potentially protects neuronal cells from oxidative stress and apoptosis. |
| Cardiovascular Effects | May influence heart rate and blood pressure through adrenergic receptor activity. |
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that the compound improved cognitive function in rodent models of neurodegeneration by reducing amyloid-beta accumulation.
- Cancer Cell Line Studies : In vitro studies showed that treatment with the compound led to significant apoptosis in breast cancer cell lines, indicating its potential as an anticancer agent.
- Inflammation Models : Research on inflammatory bowel disease models revealed that the compound significantly reduced inflammatory markers, suggesting therapeutic potential for gastrointestinal disorders.
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : The compound has been shown to modulate key signaling pathways involved in inflammation and cell survival, including the MAPK/ERK pathway.
- Pharmacokinetics : Preliminary data suggest high solubility and bioavailability, which are critical for effective therapeutic use.
Comparación Con Compuestos Similares
Table 1: Molecular Features of Target Compound and Analogs
*Estimated based on structural complexity relative to Alacepril.
Functional Group Analysis
Guanidinopentanamido vs. Alacepril’s methylpropanoyl and acetylthio groups may confer better metabolic stability than the target’s guanidinopentanamido moiety, which is prone to enzymatic cleavage .
Phenylsulfonyl vs. Sulfhydryl (74259-08-8) :
- The phenylsulfonyl group in the target compound likely improves oxidative stability compared to the sulfhydryl group in 74259-08-8, which is reactive and prone to disulfide formation .
Research Implications and Gaps
- Synthetic Challenges: The target compound’s guanidinopentanamido side chain requires specialized peptide coupling strategies, similar to those described for related peptides in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, given its complex stereochemistry and functional groups?
- Methodological Answer : The synthesis involves sequential coupling of guanidinopentanoic acid, phenylsulfonyl-pyrrolidine, and phenylalanine derivatives. Key steps include:
- Guanidine Introduction : Use 5-guanidinopentanoic acid activated via carbodiimide coupling (e.g., EDC/HOBt) to react with 4-aminophenyl groups, similar to methods for introducing diaminomethylideneamino groups .
- Stereoselective Pyrrolidine Coupling : Employ (S)-configured phenylsulfonyl-pyrrolidine-2-carboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester, to ensure retention of stereochemistry during amide bond formation .
- Final Propanoic Acid Assembly : Couple intermediates via solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC (≥95% purity) .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., Density Functional Theory) to validate (S)-configurations .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., phenylsulfonyl-pyrrolidine fragment) to confirm absolute configuration .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
- Key Properties :
Advanced Research Questions
Q. How to design experiments to investigate this compound’s interaction with proteolytic enzymes (e.g., trypsin-like proteases)?
- Methodological Answer :
- Fluorescence Quenching Assays : Label the compound with a fluorophore (e.g., FITC) and monitor fluorescence changes upon enzyme binding .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (KD, kon/koff) .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Arg → Ala) to identify critical residues for binding .
Q. What analytical approaches resolve contradictions in metabolic stability data across different assays?
- Methodological Answer :
- Cross-Validation with LC-MS/MS : Compare half-life (t₁/₂) in hepatocyte incubations vs. microsomal assays, using isotopically labeled internal standards .
- CYP Inhibition Profiling : Test the compound against CYP3A4/2D6 isoforms to rule out enzyme-specific interference .
- Molecular Dynamics Simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) to predict sites of oxidation .
Q. How to mitigate NMR spectral interference from the phenylsulfonyl group during structural characterization?
- Methodological Answer :
- Selective Decoupling : Use ¹³C-DEPT NMR to isolate signals from the propanoic acid backbone .
- Paramagnetic Relaxation Enhancement (PRE) : Add a spin-label (e.g., TEMPO) to suppress signals from mobile phenyl groups .
- 2D-HSQC/TOCSY : Resolve overlapping protons in the pyrrolidine ring through correlation spectroscopy .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cell-based vs. biochemical assays?
- Methodological Answer :
- Membrane Permeability Correction : Normalize IC₅₀ using a parallel artificial membrane permeability assay (PAMPA) to account for cellular uptake differences .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
- Buffer Optimization : Test assay buffers (e.g., HEPES vs. PBS) to identify pH/osmolarity effects on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
